5-acrylamido-2-hydroxybenzoic acid
Overview
Description
5-acrylamido-2-hydroxybenzoic acid is a polymer derived from the monomer 5-aminosalicylic acid, which is known for its anti-inflammatory properties. This compound has garnered attention due to its potential applications in various fields, including medicine, chemistry, and industry. The polymerization of 5-aminosalicylic acid with N-acryloyl groups results in a material that combines the beneficial properties of both components, making it a versatile and valuable compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-acrylamido-2-hydroxybenzoic acid typically involves the polymerization of 5-aminosalicylic acid with N-acryloyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction conditions, including temperature and time, are optimized to achieve high yields and desired molecular weights .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality of the final product. The polymer is then purified and processed into various forms, such as films, coatings, or powders, depending on its intended application .
Chemical Reactions Analysis
Types of Reactions: 5-acrylamido-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Various nucleophiles in the presence of a base, such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified chemical properties.
Substitution: Substituted polymers with new functional groups, enhancing their properties for specific applications.
Scientific Research Applications
5-acrylamido-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other functional polymers and materials.
Biology: Employed in the development of biocompatible materials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential use in controlled drug release, particularly for anti-inflammatory drugs.
Industry: Utilized in the production of coatings, adhesives, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-acrylamido-2-hydroxybenzoic acid is primarily attributed to its ability to interact with biological molecules and cells. The polymer can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their function and activity. Additionally, the polymer’s structure allows for the controlled release of active compounds, making it suitable for drug delivery applications .
Comparison with Similar Compounds
Poly(N-acryloyl-4-aminosalicylic acid): Similar in structure but with the amino group positioned differently on the aromatic ring.
Poly(acrylic acid): Lacks the 5-aminosalicylic acid component, resulting in different properties and applications.
Poly(N-isopropylacrylamide): Known for its temperature-responsive properties, but lacks the anti-inflammatory characteristics of 5-aminosalicylic acid
Uniqueness: 5-acrylamido-2-hydroxybenzoic acid stands out due to its combination of anti-inflammatory properties and polymer characteristics. This makes it particularly useful in biomedical applications where both biocompatibility and therapeutic effects are desired .
Properties
IUPAC Name |
2-hydroxy-5-(prop-2-enoylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h2-5,12H,1H2,(H,11,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSAUUOOHVYERA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192901 | |
Record name | Poly(N-acryloyl-5-aminosalicylic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39839-49-1, 39833-78-8 | |
Record name | Poly(N-acryloyl-5-aminosalicylic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-5-(prop-2-enamido)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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